3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester
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Overview
Description
3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole with propionic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: A precursor in the synthesis of the target compound.
Imidazole-5-propionic acid: A related compound with similar structural features.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoate |
InChI |
InChI=1S/C19H18N2O2/c1-23-17(22)13-12-16-20-18(14-8-4-2-5-9-14)19(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,21) |
InChI Key |
ACYSXPPFAIJNSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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